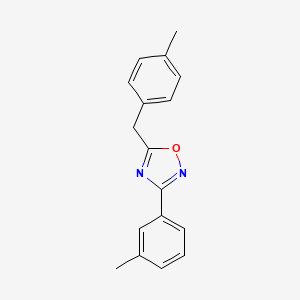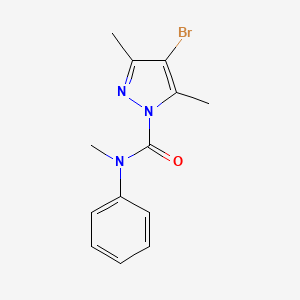
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized by scientists at the University of California, Irvine in 1990. Since then, DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of AMPA receptors, binding to the receptor site and blocking the binding of glutamate, the endogenous ligand of AMPA receptors. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission in the brain and modulate synaptic plasticity. This mechanism of action has been shown to have therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects in the brain. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission and modulate synaptic plasticity. This can lead to a reduction in neuronal excitability, which may have therapeutic benefits in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for investigating the role of AMPA receptors in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has some limitations in lab experiments. For example, it has a relatively short half-life and requires frequent dosing, which can be challenging in long-term studies.
Orientations Futures
There are several future directions for 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid research. One potential direction is to investigate the therapeutic potential of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid. Finally, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be used in combination with other drugs to enhance its therapeutic effects and reduce its limitations in lab experiments.
Méthodes De Synthèse
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the quinoline ring system, the introduction of the dimethoxyphenyl group, and the final carboxylation step. The yield of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid synthesis is typically around 20-30%.
Applications De Recherche Scientifique
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been widely used in scientific research to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can modulate synaptic plasticity and reduce neuronal excitability, which may have therapeutic benefits in various neurological disorders.
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-7-12(2)19-15(8-11)16(20(22)23)10-17(21-19)14-6-5-13(24-3)9-18(14)25-4/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDTCILDCOKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)
![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)
![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)
